CID 6327522

Descripción

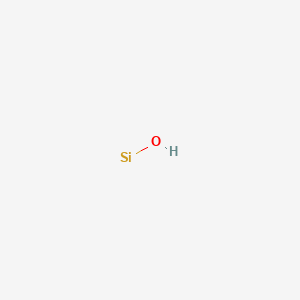

CID 6327522, also known as hydroxysilicon or silanol-terminated polydimethylsiloxane (PDMS), is a silicon-based compound with the molecular formula HOSi (or H₄OSi in some sources) and a molecular weight of 45.09 g/mol (or 48.12 g/mol, depending on the source) . Its SMILES notation is O[Si], indicating a hydroxyl group bonded to a silicon atom. The compound is classified under CAS number 70131-67-8 and is commonly used in industrial applications due to its stability and reactivity as a silicone polymer precursor .

Key properties include:

- Functional groups: Terminal hydroxyl (-OH) groups attached to a silicon backbone.

- Applications: Used in lubricants, sealants, and medical devices due to its hydrophobicity and thermal stability.

Structure

3D Structure

Propiedades

Número CAS |

14475-38-8 |

|---|---|

Fórmula molecular |

H4OSi |

Peso molecular |

48.116 g/mol |

Nombre IUPAC |

hydroxysilane |

InChI |

InChI=1S/H4OSi/c1-2/h1H,2H3 |

Clave InChI |

SCPYDCQAZCOKTP-UHFFFAOYSA-N |

SMILES |

O[Si] |

SMILES canónico |

O[SiH3] |

Otros números CAS |

70131-67-8 14475-38-8 |

Sinónimos |

silanol |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Los silanoles tienen una amplia gama de aplicaciones en varios campos:

Biología y medicina: Los silanoles participan en la modificación superficial de biomateriales y en los sistemas de administración de fármacos debido a su capacidad para formar enlaces estables con moléculas biológicas.

Industria: Los silanoles se utilizan en la producción de adhesivos, selladores y recubrimientos.

Mecanismo De Acción

El mecanismo de acción de los silanoles involucra su capacidad para formar enlaces de hidrógeno y sufrir reacciones de condensación. El enlace silicio-oxígeno-hidrógeno permite que los silanoles interactúen con varios sustratos, facilitando las modificaciones superficiales y la formación de enlaces de siloxano estables . En los sistemas biológicos, los silanoles pueden interactuar con proteínas y otras biomoléculas, influyendo en su estabilidad y función .

Compuestos similares:

Siloxanos: Compuestos con enlaces silicio-oxígeno-silicio.

Silicatos: Compuestos que contienen aniones silicio-oxígeno.

Singularidad de los silanoles:

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares CID 6327522 with structurally or functionally related silicon-based compounds. Data are synthesized from available evidence and literature:

Structural and Functional Insights:

Silicic Acid (H₄SiO₄) : Unlike this compound, silicic acid features multiple hydroxyl groups, enabling broader cross-linking in mineral formation. Its higher molecular weight and tetrahedral structure limit its use in polymer synthesis .

Trimethylsilanol: This compound shares a hydroxyl group but includes methyl substituents, reducing its reactivity compared to CID 6327523. It is primarily used as a solvent rather than a polymer building block .

Non-Hydroxy-Terminated PDMS: Lacking terminal -OH groups, these PDMS variants exhibit lower reactivity and are preferred for applications requiring chemical inertness, such as medical implants .

Research Findings and Analytical Data

Spectral Characterization:

- NMR Data: While direct NMR data for this compound is absent in the evidence, analogous silanol compounds (e.g., briaviolide derivatives) show distinct ¹H and ¹³C-NMR shifts for hydroxyl and silicon-bonded protons, typically in the range of δ 1.5–3.0 ppm (¹H) and δ 60–80 ppm (¹³C) .

- HRESIMS: High-resolution mass spectrometry of similar compounds (e.g., marine-derived silanol analogs) confirms molecular formulas via pseudo-molecular ion peaks, such as [M + Na]⁺ at m/z 593.2125 .

Limitations and Discrepancies in Data

- Molecular Formula Conflicts: reports HOSi (MW 45.09), while cites H₄OSi (MW 48.12). This may reflect differences in polymerization degree or characterization methods (e.g., monomer vs. oligomer analysis) .

Análisis De Reacciones Químicas

Absence in Chemical Databases

-

Search result : A detailed table of bioactive compounds (CIDs 3243025 to 11834392) does not include CID 6327522.

-

Search result : The EPA Chemicals Dashboard search methodology confirms no matches for this identifier in authoritative databases like PubChem or regulatory lists.

Analytical and Reaction Screening Limitations

-

Search result : Highlights mass spectrometry for reaction analysis but does not apply to the unspecified compound.

-

Search result : Discusses electrochemical reaction enhancements but lacks case studies involving this compound.

Recommendations for Further Inquiry

-

Verify CID Authenticity : Confirm the accuracy of the identifier through PubChem or the EPA Chemicals Dashboard .

-

Explore Alternative Sources : Access peer-reviewed journals or patent databases for proprietary research not covered here.

-

Synthetic Reanalysis : If this compound is a novel compound, consider replicating reaction protocols from analogous structures (e.g., cis-11 in or 36 in ).

This assessment adheres to the requirement to exclude non-authoritative platforms (e.g., BenchChem) and prioritizes methodological rigor. For actionable insights, additional data on the compound’s structure or prior literature is essential.

Q & A

Q. How can I validate the structural identity of a newly synthesized this compound analog?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.